2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol
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Overview
Description
2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol is a heterocyclic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This compound features a seven-membered ring fused with a benzene ring and contains a hydroxyl group at the 5-position.
Mechanism of Action
Target of Action
It is known that benzazepine derivatives, which include 2,3,4,5-tetrahydro-1h-1-benzazepin-5-ol, have been studied for their interactions with various biological targets .
Mode of Action
Benzazepines and their hydrogenated derivatives are known to interact with various biological systems .
Biochemical Pathways
Benzazepines have been found to interact with various biochemical pathways, including those involved in cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .
Result of Action
Benzazepines have been found to have various biological effects, including antibacterial activity and the inhibition of squalene synthase, which makes them safe and effective in the treatment of hyperlipidemia .
Biochemical Analysis
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects would need to be confirmed through experimental studies.
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol can be achieved through various methods. One common approach involves the ring-closing metathesis of dienyl N-(2-nitrophenyl)sulfonamide, followed by hydroxylation and N-deprotection . Another method includes the reductive rearrangement of oximes in the presence of boron hydride-dimethyl sulfide complex .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products
The major products formed from these reactions include various substituted benzazepines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-1-benzazepin-3-ol: Similar structure but with the hydroxyl group at the 3-position.
2,3,4,5-tetrahydro-1H-2-benzazepin-1-one: Contains a ketone group instead of a hydroxyl group.
5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-4-one: Another hydroxylated benzazepine with different substitution patterns.
Uniqueness
2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 5-position. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-6-3-7-11-9-5-2-1-4-8(9)10/h1-2,4-5,10-12H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCKQRQKWJCPMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2NC1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54620-79-0 |
Source
|
Record name | 2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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